Azathioprine

概述

描述

作用机制

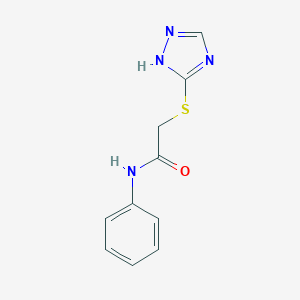

氮杂嘌呤通过在体内转化为 6-巯基嘌呤发挥作用 . 6-巯基嘌呤然后进一步代谢成抑制嘌呤合成的活性代谢物。 这种抑制导致快速分裂细胞的增殖减少,特别是免疫系统的细胞 . 氮杂嘌呤的主要分子靶标包括参与嘌呤合成的酶,例如次黄嘌呤-鸟嘌呤磷酸核糖转移酶和硫嘌呤 S-甲基转移酶 . 这些途径最终导致免疫反应的抑制 .

准备方法

氮杂嘌呤通过多步法合成。 主要合成路线涉及 6-巯基嘌呤与 1-甲基-4-硝基-5-咪唑的反应 . 反应条件通常包括使用二甲基甲酰胺等溶剂和氢氧化钠等碱。 反应通过形成中间体进行,然后环化形成氮杂嘌呤 .

氮杂嘌呤的工业生产方法涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器和自动化系统以确保一致的质量和产量 .

化学反应分析

科学研究应用

氮杂嘌呤具有广泛的科学研究应用:

相似化合物的比较

属性

IUPAC Name |

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKQMALGUDUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7O2S | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55774-33-9 (hydrochloride salt) | |

| Record name | Azathioprine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020119 | |

| Record name | Azathioprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244 °C. Used for the treatment of rheumatoid arthritis. A known carcinogen., Solid | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azathioprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble, Very slightly soluble in ethanol and chloroform; sparingly soluble in dilute mineral acids; soluble in dilute alkali solutions, Insoluble in water, 1.07e+00 g/L | |

| Record name | SID26670994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azathioprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZATHIOPRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azathioprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Azathioprine's mechanism of action is not entirely understood but it may be related to inhibition of purine synthesis, along with inhibition of B and T cells. 6-thioguanine triphosphate, a metabolite of azathioprine, modulates activation of rac1 when costimulated with CD28, inducing T cell apoptosis. This may be mediated through rac1's action on mitogen-activated protein kinase, NF-kappaB., Following exposure to nucleophiles ... azathioprine is cleaved to 6-mercaptopurine which, in turn, is converted to additional metabolites that inhibit de novo purine synthesis. 6-Thio-IMP, a fraudulent nucleotide, is converted to 6-thio-GMP and finally to 6-thio-GTP, which is incorporated into DNA and gene translation is inhibited. Cell proliferation is prevented, inhibiting a variety of lymphocyte functions., Azathioprine (AZA), one of the antimetabolite drugs, is a purine analog that is more potent than the prototype 6-mercaptopurine, as an inhibitor of cell replication. Immunosuppression likely occurs because of the ability of the drug to inhibit purine biosynthesis. ... Although T-cell functions are the primary targets for this drug, inhibition of /(natural killer cells)/ NK function and macrophage activities has also been reported., Azathioprine inhibits DNA synthesis and, as a purine antimetabolite, exerts its effect on activated lymphocytes, which requires purines during their proliferative phase. It inhibits both cellular and humoral responses, but does not interfere with phagocytosis or interferon production. It is a nonspecific cytotoxic agent. Its immunosuppressive effect is believed to be due to mercaptopurine, to which it is metabolized., The exact mechanism of immunosuppressive action is unknown since the exact mechanism of the immune response itself is complex and not completely understood. The immunosuppressive effects of azathioprine involve a greater suppression of delayed hypersensitivity and cellular cytotoxicity tests than of antibody responses. Azathioprine antagonizes purine metabolism and may inhibit synthesis of DNA, RNA, and proteins; it may also interfere with cellular metabolism and inhibit mitosis., For more Mechanism of Action (Complete) data for AZATHIOPRINE (6 total), please visit the HSDB record page. | |

| Record name | Azathioprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZATHIOPRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals from 50% aq acetone | |

CAS No. |

446-86-6 | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azathioprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azathioprine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azathioprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | azathioprine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | azathioprine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azathioprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azathioprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZATHIOPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK240IY2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZATHIOPRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azathioprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

469 to 471 °F (decomposes) (NTP, 1992), dec 243-244 °C, 243.5 °C | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azathioprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZATHIOPRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azathioprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Azathioprine exert its immunosuppressive effect?

A1: this compound acts as a prodrug, metabolizing into 6-mercaptopurine (6-MP). [] 6-MP undergoes further transformations, ultimately forming active thioguanine nucleotides (6-TGNs). [] These 6-TGNs are responsible for the immunosuppressive effect by incorporating into DNA and inhibiting purine synthesis, disrupting DNA and RNA synthesis, thereby primarily affecting rapidly proliferating cells like lymphocytes. []

Q2: Can you elaborate on the role of 6-Thio-GTP, a metabolite of this compound, in immunosuppression?

A2: 6-Thio-GTP, generated from this compound, plays a crucial role in immunosuppression by inhibiting the activation of Rac1 and Rac2 GTPases in T cells. [] This inhibition disrupts the Vav1-Rac signaling pathway, essential for T cell activation and function. []

Q3: What is the significance of Ezrin-Radixin-Moesin proteins in this compound's mechanism?

A3: this compound, through its metabolite 6-Thio-GTP, blocks the dephosphorylation of Ezrin-Radixin-Moesin (ERM) proteins in T cells by inhibiting Vav1 exchange activity on Rac proteins. [] This blockade of ERM dephosphorylation ultimately disrupts the formation of a stable interaction between T cells and antigen-presenting cells (APCs), known as the immunological synapse, hindering T cell activation and proliferation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H7N7O2S, and its molecular weight is 277.27 g/mol.

Q5: Is there information available on this compound's material compatibility or stability under various conditions within the provided research?

A5: The provided research papers primarily focus on the clinical aspects and applications of this compound. They do not delve into material compatibility and stability studies.

Q6: Does this compound exhibit catalytic properties?

A6: this compound is not known to possess catalytic properties. It functions as an immunosuppressive agent by interfering with DNA synthesis and cellular processes rather than catalyzing chemical reactions.

Q7: Has computational chemistry been employed to study this compound?

A7: While the provided research papers primarily focus on clinical studies, one paper mentions computational approaches. [] The study suggests using computational methods for dosage determination to avoid toxicity or undertreatment of drugs like mercaptopurine and this compound. []

Q8: What are the challenges associated with this compound formulation, and how can they be addressed?

A9: While not explicitly discussed in the papers, one study focuses on developing this compound tablets for colon-targeted delivery. [] This suggests challenges related to its absorption and potential degradation in the upper gastrointestinal tract. The study explores using Eudragit-S, Eudragit-L, and cellulose acetate phthalate coatings to achieve colon-targeted release, highlighting the role of formulation strategies in enhancing this compound delivery. []

Q9: Is there information available regarding SHE regulations specific to this compound in the provided research?

A9: The provided research predominantly centers on clinical findings and doesn't encompass specific SHE regulatory information concerning this compound.

Q10: How is this compound metabolized in the body?

A11: this compound is metabolized in a complex pathway. Initially, it's converted to 6-mercaptopurine, which then undergoes various transformations. One crucial enzyme involved is Thiopurine methyltransferase (TPMT). [, , , ]

Q11: Why is TPMT crucial in this compound therapy?

A12: TPMT plays a vital role in inactivating 6-mercaptopurine, a metabolite of this compound. [, , , , ] Individuals with low TPMT activity may experience a buildup of thioguanine nucleotides, leading to severe myelosuppression. [, , ] Therefore, assessing TPMT activity before and during therapy is crucial for guiding dosage and preventing toxicity. [, , , ]

Q12: How does this compound's metabolism influence its dosing?

A13: this compound's complex metabolism, particularly its dependence on TPMT activity, necessitates personalized dosing. [, , ] Patients with low TPMT activity require significantly reduced doses to avoid life-threatening myelosuppression. [, , ] Monitoring leukocyte and platelet counts alongside thioguanine nucleotide concentrations is crucial for dose adjustment. []

Q13: Are there factors beyond TPMT that affect this compound's effectiveness?

A14: Yes, while TPMT is critical, other factors influencing this compound's disposition include drug interactions and patient characteristics. For example, Allopurinol inhibits xanthine oxidase, another enzyme involved in mercaptopurine metabolism, impacting this compound's effects. [] Additionally, age, sex, and renal function can affect TPMT activity and, consequently, this compound's action. []

Q14: Can you provide specific examples of this compound's efficacy from the provided research?

A14: The research highlights this compound's efficacy in several clinical scenarios:

- Ulcerative Colitis: A study demonstrated that this compound maintenance therapy effectively prevents relapse in patients with ulcerative colitis who achieved remission while on the drug. [] This finding has significant implications for managing this chronic condition.

- Crohn's Disease: this compound proved beneficial in preventing postoperative recurrence of Crohn's disease. [] A systematic review highlighted a reduced risk of both clinical and severe endoscopic recurrence with this compound or 6-mercaptopurine use after surgery. []

Q15: Is there information on this compound resistance mechanisms in the research papers?

A15: The research papers provided do not delve into specific this compound resistance mechanisms.

Q16: What are the known side effects of this compound?

A16: While the focus is on scientific aspects, the papers do mention some side effects observed in clinical settings:

- Myelosuppression: This is a significant concern, particularly in individuals with low TPMT activity. [, , ] It manifests as a reduction in blood cell counts, potentially leading to leukopenia, anemia, and thrombocytopenia.

- Gastrointestinal Issues: Gastrointestinal symptoms are reported, and while not detailed, they are often a reason for discontinuing treatment. []

- Hepatotoxicity: this compound can potentially cause liver damage, evident through elevated liver enzyme levels. [, ]

- Pancreatitis: this compound-induced pancreatitis is a rare but serious adverse effect. [, ]

Q17: Are there strategies to enhance this compound's delivery to specific targets?

A18: One of the research papers investigates delivering this compound specifically to the colon. [] The researchers achieved this by coating this compound tablets with Eudragit-S, Eudragit-L, and cellulose acetate phthalate polymers. [] This approach aims to bypass absorption in the upper gastrointestinal tract, potentially reducing side effects and improving drug delivery to the colon, which is relevant for treating inflammatory bowel diseases.

Q18: What biomarkers are crucial for this compound therapy?

A18: Monitoring specific biomarkers is crucial during this compound treatment:

- Thiopurine methyltransferase (TPMT) activity: Measuring TPMT activity before and during treatment helps personalize dosage and minimize the risk of severe myelosuppression. [, , , ]

- Blood Cell Counts: Regular monitoring of leukocyte and platelet counts helps detect myelosuppression early on. []

- Thioguanine Nucleotide (6-TGN) Levels: Measuring 6-TGN levels can help optimize the dosage and balance efficacy with the risk of toxicity. []

Q19: What analytical methods are used to characterize and quantify this compound?

A19: The research papers primarily focus on the clinical aspects and do not provide detailed descriptions of specific analytical methods used for this compound characterization and quantification.

Q20: Is there information on this compound's environmental impact or degradation in the provided research?

A20: The environmental impact and degradation of this compound are not discussed in the provided research papers.

Q21: Do the papers provide details on analytical method validation or quality control measures for this compound?

A21: The provided research primarily focuses on clinical findings and does not include specifics regarding analytical method validation, quality control, or assurance for this compound.

Q22: Does this compound induce an immune response itself?

A22: The provided research papers do not delve into this compound's potential to induce an immune response (immunogenicity).

Q23: What is known about this compound's interaction with drug transporters or drug-metabolizing enzymes?

A25: One crucial interaction highlighted is the impact of Allopurinol on this compound's metabolism. [] Allopurinol, often used to treat gout, inhibits xanthine oxidase, an enzyme involved in mercaptopurine (this compound's metabolite) breakdown. [] This interaction can increase the risk of this compound toxicity, particularly myelosuppression, by increasing 6-mercaptopurine levels.

Q24: Is there information on this compound's biocompatibility and biodegradability within the provided research?

A24: The provided research papers do not explicitly address this compound's biocompatibility and biodegradability.

Q25: Are there alternatives to this compound for the conditions discussed, and how do they compare?

A25: The provided research does mention some alternatives to this compound:

- Mycophenolate Mofetil (MMF): MMF is another immunosuppressive agent. One study compared this compound and MMF for kidney transplant recipients and found that while MMF reduced acute rejection, it did not show a significant advantage over this compound in preventing graft loss. []

- Cyclosporine: This immunosuppressant is often used in transplantation. Research indicates that while cyclosporine is effective, it might carry a higher risk of certain side effects like impaired fibrinolytic activity compared to this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B366239.png)

![2-[5-(4-Bromophenyl)-2-furyl]-1-methylhexahydropyrimidine](/img/structure/B366252.png)

![4-hydroxy-N-(2-{[(6-methylpyridin-3-yl)carbonyl]amino}ethyl)quinazoline-2-carboxamide](/img/structure/B366256.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B366289.png)

![6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B366296.png)

![1-[3-(Tetrazol-1-yl)phenyl]tetrazole](/img/structure/B366299.png)

![5-butyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B366322.png)